molecular formula C11H13ClO3 B8440465 Methyl 3-chloro-4-(propyloxy)benzoate

Methyl 3-chloro-4-(propyloxy)benzoate

Cat. No. B8440465
M. Wt: 228.67 g/mol
InChI Key: LLSAHMRBKPHTGK-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

A solution of methyl 3-chloro-4-(propyloxy)benzoate (D99) (12.22 g, 0.053 mol) in ethanol (40 ml) and 2M NaOH aq. (40 ml) was heated at 60° C. for 3 hours. The reaction was allowed to cool and then left at room temperature over the weekend. The reaction mixture was poured into a mixture of dilute aq. HCl and EtOAc. The organic layer was separated, dried and evaporated to give a solid which was triturated with ether to give the title compound as a white solid (7.7 g). δH (400 MHz, d6-DMSO) 1.00 (3H, t), 1.67-1.87 (2H, m) 4.10 (2H, t), 7.24 (1H, d), 7.84-8.06 (2H, m), 12.97 (1H, br s). MS (ES) C10H1135ClO3 requires 214; found 213 (M−H+).
Quantity
12.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][CH3:15])[C:5]([O:7]C)=[O:6].Cl.CCOC(C)=O>C(O)C.[OH-].[Na+]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][CH3:15])[C:5]([OH:7])=[O:6] |f:4.5|

Inputs

Step One
Name
Quantity
12.22 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1OCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
left at room temperature over the weekend
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.